

Spectroscopic Profile of (Z)-1-Chlorobut-2-ene: A Technical Guide

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Compound of Interest

Compound Name: (Z)-1-Chlorobut-2-ene

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This technical guide provides an in-depth spectroscopic analysis of **(Z)-1-Chlorobut-2-ene**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

(Z)-1-Chlorobut-2-ene, also known as cis-1-chloro-2-butene, is a volatile, chlorinated alkene with significant applications in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with experimental protocols and structural visualizations.

Spectroscopic Data

The spectroscopic data for **(Z)-1-Chlorobut-2-ene** is summarized in the following tables. This information is critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **(Z)-1- Chlorobut-2-ene**, including the connectivity of atoms and the stereochemistry of the double



bond.

Table 1: ¹H NMR Data for **(Z)-1-Chlorobut-2-ene**

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H1	3.92	Doublet (d)	6.8
H2	5.45	Multiplet (m)	10.2 (H2-H3)
H3	5.45	Multiplet (m)	10.2 (H2-H3)
H4	1.61	Triplet (t)	7.1

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: 13C NMR Data for (Z)-1-Chlorobut-2-ene

Carbon	Chemical Shift (δ, ppm)	
C1	39.2	
C2	129.7	
C3	126.2	
C4	12.7	

Solvent: CDCl₃, Frequency: 100 MHz[1]

The coupling constant of 10.2 Hz between the vinyl protons (H2 and H3) is characteristic of a cis-configuration, confirming the (Z)-isomer.[1]

Caption: Molecular structure of **(Z)-1-Chlorobut-2-ene**.

Infrared (IR) Spectroscopy

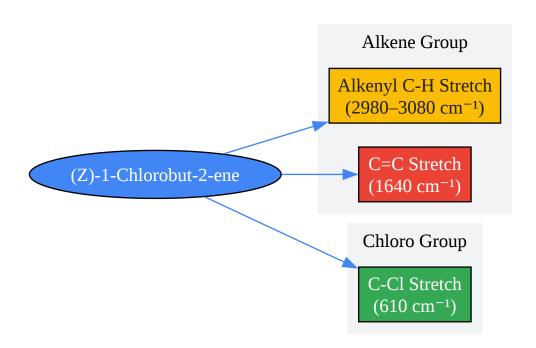
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for **(Z)-1-Chlorobut-2-ene** are detailed below.



Table 3: IR Absorption Data for (Z)-1-Chlorobut-2-ene

Functional Group	Wavenumber (cm⁻¹)	Intensity
C=C Stretch	1640	Medium
C-Cl Stretch	610	Strong
Alkenyl C-H Stretch	2980–3080	Medium

The C=C stretching frequency at 1640 cm⁻¹ is characteristic of a cis-disubstituted alkene.[1] The strong absorption at 610 cm⁻¹ corresponds to the C-Cl stretching vibration.[1]



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Caption: Key IR absorptions of **(Z)-1-Chlorobut-2-ene**.

Mass Spectrometry (MS)

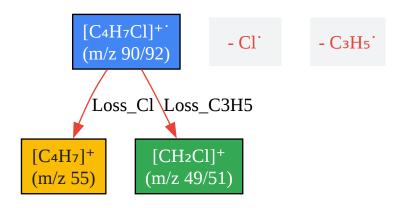
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule upon ionization.

Table 4: Mass Spectrometry Data for (Z)-1-Chlorobut-2-ene



m/z	lon	Relative Abundance
90/92	[M]+	Moderate (3:1 ratio)
55	[C ₄ H ₇] ⁺	100% (Base Peak)
49/51	[CH ₂ Cl] ⁺	Moderate (3:1 ratio)

The molecular ion peaks are observed at m/z 90 and 92, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural 3:1 abundance ratio.[1] The base peak at m/z 55 results from the loss of a chlorine radical.[1]



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Caption: Mass spectrometry fragmentation of (Z)-1-Chlorobut-2-ene.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **(Z)-1-Chlorobut-2-ene**. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

- Sample Preparation:
 - Due to the volatile nature of (Z)-1-Chlorobut-2-ene, sample preparation should be conducted in a well-ventilated fume hood.



- Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube and cap it securely.
- · Data Acquisition:
 - The NMR spectra are acquired on a 400 MHz spectrometer.
 - For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like (Z)-1 Chlorobut-2-ene, requiring minimal sample preparation.
 - Place a small drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
 - The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Introduction:



- Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like (Z)-1-Chlorobut-2-ene.
- Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC system. The GC column separates the compound from any impurities before it enters the mass spectrometer.
- Data Acquisition:
 - Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
 - The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the analysis of **(Z)-1-Chlorobut-2-ene**. The distinct NMR, IR, and MS fingerprints are invaluable for the unambiguous identification and characterization of this important chemical intermediate. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible spectroscopic data.

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